Neladenoson

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1239234-36-6 |

|---|---|

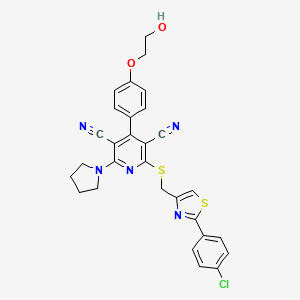

Molecular Formula |

C29H24ClN5O2S2 |

Molecular Weight |

574.1 g/mol |

IUPAC Name |

2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C29H24ClN5O2S2/c30-21-7-3-20(4-8-21)28-33-22(17-38-28)18-39-29-25(16-32)26(19-5-9-23(10-6-19)37-14-13-36)24(15-31)27(34-29)35-11-1-2-12-35/h3-10,17,36H,1-2,11-14,18H2 |

InChI Key |

RFJKJKQQWXKVTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OCCO)C#N)SCC4=CSC(=N4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Neladenoson in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a partial and biased agonist of the adenosine A1 receptor (A1AR) that was developed for the potential treatment of heart failure. Its unique pharmacological profile was designed to elicit the cardioprotective effects of A1AR activation while mitigating the adverse effects associated with full A1AR agonists, such as bradycardia and atrioventricular block.[1][2] Despite a favorable safety profile in clinical trials, this compound failed to meet its primary efficacy endpoints in patients with heart failure with both reduced and preserved ejection fraction (HFrEF and HFpEF, respectively) in the PANTHEON and PANACHE trials.[3][4] This guide provides a detailed exploration of the molecular mechanism of action of this compound in cardiac myocytes, focusing on its biased signaling, downstream effects, and the experimental methodologies used to elucidate these properties.

Adenosine A1 Receptor Activation and Biased Agonism of this compound

This compound selectively targets the A1AR, a G protein-coupled receptor (GPCR) that is coupled to inhibitory G proteins (Gαi/o).[5] Activation of the A1AR in cardiac myocytes initiates a cascade of intracellular signaling events. A key characteristic of this compound is its biased agonism, meaning it preferentially activates certain downstream signaling pathways over others when compared to the endogenous full agonist, adenosine, or the synthetic full agonist NECA.

This compound exhibits a signaling bias away from the Gαq-mediated calcium (Ca2+) influx pathway and the mitogen-activated protein kinase (MAPK) pathway, relative to the canonical Gαi-mediated inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This bias is thought to be responsible for its improved safety profile, as excessive Ca2+ influx and other signaling cascades are associated with some of the adverse effects of full A1AR agonists.

Signaling Pathway of this compound at the A1 Adenosine Receptor

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Pharmacological Profile

The partial and biased agonism of this compound has been quantified in various in vitro assays, often in comparison to the non-selective adenosine receptor agonist NECA. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| This compound | [³H]CCPA | CHO cell membranes expressing human A1AR | 2.6 |

Table 2: Functional Potency and Efficacy of this compound at the Human A1 Adenosine Receptor in Recombinant Cells

| Pathway | Agonist | pEC₅₀ | Eₘₐₓ (% of NECA) | Reference |

| cAMP Inhibition | This compound | 8.0 ± 0.1 | 88 ± 5 | |

| NECA | 7.7 ± 0.1 | 100 | ||

| Ca²⁺ Mobilization | This compound | 6.1 ± 0.2 | 26 ± 6 | |

| NECA | 7.2 ± 0.1 | 100 | ||

| pERK1/2 Activation | This compound | < 5 | < 10 | |

| NECA | 7.8 ± 0.1 | 100 | ||

| pAkt1/2/3 Activation | This compound | < 5 | < 10 | |

| NECA | 7.9 ± 0.1 | 100 |

Key Cellular Effects in Cardiac Myocytes

Anti-Hypertrophic Effects

This compound has demonstrated anti-hypertrophic effects in neonatal rat ventricular cardiomyocytes (NRVMs). It has been shown to concentration-dependently inhibit the increase in protein synthesis induced by hypertrophic stimuli such as tumor necrosis factor-α (TNFα), interleukin-1β (IL1β), and angiotensin II (Ang II). This effect is believed to be mediated through the A1AR.

Effects on Mitochondrial Function

Preclinical studies suggested that this compound may improve mitochondrial function. Adenosine receptor activation has been linked to the preservation of mitochondrial function in cardiomyocytes, particularly under conditions of ischemic stress. However, the direct quantitative effects of this compound on mitochondrial respiration and ATP production in cardiac myocytes are not well-documented in publicly available literature.

Modulation of SERCA2a Activity

Another proposed beneficial mechanism of this compound is the enhancement of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity. Improved SERCA2a function would lead to more efficient calcium handling within the cardiomyocyte, which is often impaired in heart failure. Direct quantitative data on the effect of this compound on SERCA2a activity is limited.

Experimental Protocols

Assessment of Cardiomyocyte Hypertrophy via [³H]-Leucine Incorporation

This assay measures the rate of protein synthesis, a hallmark of cellular hypertrophy.

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

-

Hypertrophic Stimulation: Cardiomyocytes are pre-treated with various concentrations of this compound or vehicle for 2 hours. Subsequently, a hypertrophic stimulus (e.g., 10 ng/mL TNFα, 10 ng/mL IL1β, or 100 nM Ang II) is added to the culture medium.

-

Radiolabeling: [³H]-leucine (e.g., 1 µCi/mL) is added to the culture medium, and the cells are incubated for 24-72 hours.

-

Protein Precipitation: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then incubated with ice-cold trichloroacetic acid (TCA) to precipitate proteins.

-

Scintillation Counting: The precipitated protein is solubilized, and the amount of incorporated [³H]-leucine is quantified using a scintillation counter. The results are typically expressed as counts per minute (CPM) or disintegrations per minute (DPM) per well or normalized to the total protein content.

Workflow for [³H]-Leucine Incorporation Assay

Caption: Experimental workflow for assessing cardiomyocyte hypertrophy.

Measurement of ERK1/2 Phosphorylation by Western Blot

This method is used to determine the activation of the MAPK signaling pathway.

-

Cell Treatment: Cultured cardiac myocytes are serum-starved and then treated with this compound, NECA, or vehicle for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: The cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Conclusion

This compound's mechanism of action in cardiac myocytes is characterized by its selective, partial, and biased agonism at the A1 adenosine receptor. Its preference for the Gαi-cAMP pathway over the Gαq-Ca2+ and MAPK pathways likely contributes to its favorable safety profile by avoiding the negative consequences of full A1AR activation. While preclinical studies demonstrated promising anti-hypertrophic effects and suggested potential benefits for mitochondrial function and calcium handling, these did not translate into clinical efficacy in large-scale trials for heart failure. The detailed understanding of this compound's molecular pharmacology, as outlined in this guide, provides valuable insights for the future design of targeted and safer GPCR-based therapies for cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the partial adenosine A1 receptor agonist this compound bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neladenoson Bialanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson bialanate is a novel, orally available prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor.[1] Developed for the potential treatment of heart failure, its unique pharmacological profile aims to provide cardioprotective effects while mitigating the undesirable side effects associated with full adenosine A1 receptor agonists, such as significant bradycardia and atrioventricular block.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound bialanate, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics

This compound's primary mechanism of action is through partial agonism of the adenosine A1 receptor, a G protein-coupled receptor. This interaction initiates a cascade of intracellular signaling events that are central to its therapeutic potential.

Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the human adenosine A1 receptor. In preclinical studies, its binding affinity and functional potency have been well-characterized.

Table 1: In Vitro Pharmacodynamics of this compound

| Parameter | Species | Assay Type | Value |

| Ki (nM) | Human | Radioligand Binding Assay | 1.3 |

| EC50 (nM) | Human | cAMP Functional Assay | 0.8 |

Signaling Pathway

Upon binding to the adenosine A1 receptor, this compound induces a conformational change in the receptor, leading to the activation of inhibitory G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to various physiological responses, including a reduction in heart rate and cardioprotective effects.

Pharmacokinetics

This compound bialanate was developed as a dipeptide ester prodrug of this compound to enhance its solubility and oral bioavailability.[1] Following oral administration, this compound bialanate is rapidly and extensively metabolized to the active moiety, this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated that this compound exhibits good oral exposure.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Following Oral Administration of this compound Bialanate)

| Parameter | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| Cmax (ng/mL) | 150 | 80 |

| Tmax (h) | 0.5 | 1.0 |

| AUC (ng·h/mL) | 450 | 320 |

| Half-life (h) | 2.5 | 3.0 |

Clinical Pharmacokinetics

In Phase I clinical trials involving healthy volunteers, single oral doses of this compound bialanate resulted in dose-proportional increases in plasma concentrations of this compound. The pharmacokinetic profile was characterized by rapid absorption and a relatively short half-life.

Table 3: Clinical Pharmacokinetic Parameters of this compound in Healthy Volunteers (Following a Single Oral Dose of this compound Bialanate)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 10 mg | 55 | 1.0 | 250 | 2.8 |

| 30 mg | 160 | 1.0 | 780 | 3.1 |

| 90 mg | 480 | 1.2 | 2400 | 3.3 |

Experimental Protocols

Adenosine A1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor were used.

-

Radioligand: [3H]-DPCPX, a selective adenosine A1 receptor antagonist, was used as the radioligand.

-

Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1% CHAPS, and adenosine deaminase (2 U/mL).

-

Competition Assay: Membranes were incubated with a fixed concentration of [3H]-DPCPX and varying concentrations of this compound for 60 minutes at 25°C.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound at the human adenosine A1 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human adenosine A1 receptor were cultured to 80-90% confluency.

-

Assay Conditions: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells were then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound for 30 minutes at 37°C.

-

Cell Lysis and Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

-

Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species and humans.

Methodology:

-

Dosing: this compound bialanate was administered orally to fasted animals (rats, dogs) or healthy human volunteers.

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dose.

-

Plasma Preparation: Plasma was separated from whole blood by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were calculated using non-compartmental analysis.

Conclusion

This compound bialanate is a prodrug that is efficiently converted to the active partial adenosine A1 receptor agonist, this compound. Preclinical and clinical studies have characterized its pharmacokinetic and pharmacodynamic properties, demonstrating dose-proportional exposure and potent, selective activity at its target receptor. While clinical trials in heart failure have not demonstrated the desired efficacy, the data gathered on its PK/PD profile provide valuable insights for the future development of partial adenosine A1 receptor agonists and other cardiovascular drugs.[2][3]

References

- 1. This compound Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of the partial adenosine A1 receptor agonist this compound bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Neladenoson: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor, a G protein-coupled receptor implicated in various physiological processes, particularly in the cardiovascular system. Due to its pharmacological profile, this compound has been investigated as a potential therapeutic agent for heart failure. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and the intracellular signaling cascades modulated by this compound. All quantitative data are presented in structured tables, and experimental protocols for key reactions are detailed. Furthermore, signaling pathways and the synthetic route are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology and chemical development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H24ClN5O2S2 | [1] |

| Molecular Weight | 574.1 g/mol | [1] |

| IUPAC Name | 2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile | [1] |

| CAS Number | 1239234-36-6 | [1] |

This compound's structure features a central dicyanopyridine core, which is crucial for its activity. The various substituents on this core, including the chlorophenyl-thiazole moiety and the pyrrolidinyl group, contribute to its high affinity and selectivity for the adenosine A1 receptor.

A prodrug, this compound bialanate, was developed to improve the solubility and oral bioavailability of this compound. This prodrug is an L-alanyl-L-alaninate ester of this compound, which is rapidly cleaved in the body to release the active parent molecule.

| Property | Value | Source |

| Molecular Formula | C35H34ClN7O4S2 | |

| Molecular Weight | 716.3 g/mol | |

| IUPAC Name | 2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate | |

| CAS Number | 1239309-58-0 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that originates from the development of its predecessor, Capadenoson. The core of the synthesis involves the construction of the substituted dicyanopyridine ring and the subsequent attachment of the side chains. While specific patents outlining the exact industrial synthesis are proprietary, the general synthetic strategy can be inferred from medicinal chemistry literature. A plausible synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (INT1) - [2-(4-chlorophenyl)thiazol-4-yl]methanol

-

Methodology: 2-(4-chlorophenyl)thiazole-4-carbaldehyde is reduced using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

-

Procedure: To a solution of 2-(4-chlorophenyl)thiazole-4-carbaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

Step 2: Synthesis of Intermediate 2 (INT2) - 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}sulfanylacetonitrile

-

Methodology: The alcohol (INT1) is first converted to a halide (e.g., chloride or bromide) using a halogenating agent like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting halide is then reacted with a sulfur nucleophile, such as the sodium salt of mercaptoacetonitrile.

-

Procedure: To a solution of [2-(4-chlorophenyl)thiazol-4-yl]methanol in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the crude halide is used directly in the next step. A solution of mercaptoacetonitrile and a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) is prepared at 0 °C. The halide is then added to this solution, and the reaction is stirred at room temperature. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

Step 3: Synthesis of the Pyridine Core (INT4)

-

Methodology: A plausible approach for the synthesis of the highly substituted pyridine core is a variation of the Gewald aminothiophene synthesis, followed by ring transformation or a multi-component reaction. A potential pathway involves the reaction of an activated methylene compound (malononitrile), an aldehyde (4-(2-hydroxyethoxy)benzaldehyde), a sulfur source (elemental sulfur or sodium sulfide), and an amine (pyrrolidine) in the presence of a base.

-

Procedure: A mixture of 4-(2-hydroxyethoxy)benzaldehyde, malononitrile, pyrrolidine, and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol) is heated to reflux. To this mixture, elemental sulfur or a solution of sodium sulfide is added. The reaction is refluxed for several hours until the formation of the substituted pyridine-2-thione is complete. The product is then isolated by filtration or extraction after cooling.

Step 4: Final Assembly of this compound

-

Methodology: The final step involves the S-alkylation of the pyridine-2-thione intermediate (INT4) with the previously synthesized halide or a related electrophile derived from INT2.

-

Procedure: To a solution of the pyridine-2-thione in a polar aprotic solvent like DMF, a base such as potassium carbonate or sodium hydride is added. The mixture is stirred for a short period, followed by the addition of 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}halide. The reaction is stirred at room temperature or slightly elevated temperature until completion. The final product, this compound, is isolated by precipitation with water and purified by recrystallization or column chromatography.

Signaling Pathways

This compound exerts its pharmacological effects by acting as a partial agonist at the adenosine A1 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins of the Gi/o family. The activation of the A1 receptor by this compound initiates a cascade of intracellular signaling events.

Key Signaling Events:

-

G Protein Coupling: Upon binding of this compound, the adenosine A1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular function.

-

Activation of Phospholipase C: The Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

-

MAPK Pathway Modulation: Activation of the adenosine A1 receptor by this compound has also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can influence cellular processes such as gene expression, proliferation, and survival.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Species/Assay | Source |

| EC50 (Adenosine A1 Receptor) | ~10 nM | Radioligand binding assay (human) | |

| Intrinsic Activity (vs. Adenosine) | Partial Agonist | Functional assays (cAMP) |

Conclusion

This compound is a structurally complex and highly selective partial agonist of the adenosine A1 receptor. Its synthesis is a challenging multi-step process, culminating in a molecule with a finely tuned pharmacological profile. The mechanism of action of this compound is centered on its ability to modulate the Gi/o-coupled signaling pathway, leading to a decrease in intracellular cAMP and modulation of other key signaling cascades. This in-depth technical guide provides a foundational understanding of the chemical and biological properties of this compound, which is essential for researchers and professionals involved in the development of novel cardiovascular therapeutics.

References

In Vitro Studies of Neladenoson on Cardiovascular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a partial agonist of the A1 adenosine receptor that has been investigated for its potential therapeutic effects in cardiovascular diseases. As a selective modulator of adenosine signaling, this compound has been the subject of various in vitro studies to elucidate its effects on the cellular components of the cardiovascular system, including cardiomyocytes, cardiac fibroblasts, and endothelial cells. This technical guide provides an in-depth overview of the key in vitro findings, experimental methodologies, and associated signaling pathways related to the action of this compound on these cardiovascular cell types.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from in vitro studies of this compound on cardiovascular cells.

Table 1: Effects of this compound on Cardiomyocyte Hypertrophy

| Cell Type | Hypertrophic Stimulus | This compound Concentration | Effect on Hypertrophy | Assay | Reference |

| Rat Neonatal Ventricular Cardiomyocytes | TNFα (10 ng/ml) | 100 nM | Significant reduction | ³H-leucine incorporation | [1] |

| Rat Neonatal Ventricular Cardiomyocytes | IL-1β (10 ng/ml) | 100 nM | Significant reduction | ³H-leucine incorporation | [1] |

| Rat Neonatal Ventricular Cardiomyocytes | Angiotensin II (100 nM) | 100 nM | Significant reduction | ³H-leucine incorporation | [1] |

Table 2: Effects of this compound on Cardiac Fibroblast Activity

| Cell Type | Pro-fibrotic Stimulus | This compound Concentration | Effect on Fibrosis | Assay | Reference |

| Rat Primary Neonatal Cardiac Fibroblasts | Angiotensin II (10 nM) | 300 nM | Inhibition of fibrotic effect | ³H-proline incorporation | [2][3] |

| Rat Primary Neonatal Cardiac Fibroblasts | TGFβ (10 ng/ml) | 300 nM | No significant effect | ³H-proline incorporation |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Cardiomyocyte Hypertrophy Assay ([³H]-Leucine Incorporation)

This protocol is a standard method for assessing cardiomyocyte hypertrophy by measuring the rate of protein synthesis.

1. Cell Culture and Treatment:

-

Isolate neonatal ventricular cardiomyocytes from 1- to 2-day-old Sprague-Dawley rats using enzymatic digestion.

-

Plate the cardiomyocytes in culture dishes pre-coated with laminin.

-

After 24 hours, replace the medium with serum-free medium for synchronization.

-

Pre-treat the cardiomyocytes with varying concentrations of this compound for 2 hours.

-

Induce hypertrophy by adding a hypertrophic stimulus (e.g., TNFα, IL-1β, or Angiotensin II) to the culture medium.

2. Radiolabeling:

-

Add [³H]-leucine to the culture medium at a final concentration of 1 µCi/mL.

-

Incubate the cells for 24-72 hours to allow for the incorporation of the radiolabeled leucine into newly synthesized proteins.

3. Measurement of Incorporation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-leucine.

-

Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

-

Wash the protein precipitate with ethanol to remove residual TCA.

-

Solubilize the protein precipitate in a sodium hydroxide (NaOH) solution.

-

Measure the radioactivity of the solubilized protein using a scintillation counter.

-

Normalize the radioactive counts to the total protein content in each sample, determined by a protein assay (e.g., Bradford assay).

Protocol 2: Cardiac Fibroblast Collagen Synthesis Assay ([³H]-Proline Incorporation)

This assay measures the synthesis of collagen, a key marker of fibrosis, by quantifying the incorporation of radioactive proline.

1. Cell Culture and Treatment:

-

Isolate primary neonatal cardiac fibroblasts from the ventricles of 1- to 2-day-old Sprague-Dawley rats.

-

Culture the fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

-

Once confluent, serum-starve the cells for 24 hours.

-

Pre-treat the cells with this compound for 2 hours.

-

Stimulate fibrosis by adding a pro-fibrotic agent (e.g., Angiotensin II or TGF-β) to the medium.

2. Radiolabeling:

-

Add [³H]-proline to the culture medium at a final concentration of 1 µCi/mL.

-

Incubate the cells for 24-72 hours.

3. Measurement of Incorporation:

-

Terminate the experiment by aspirating the medium and washing the cells with PBS.

-

Precipitate the cellular proteins with cold 5% TCA.

-

Wash the precipitate to remove unincorporated proline.

-

Solubilize the protein precipitate in NaOH.

-

Determine the amount of incorporated [³H]-proline by liquid scintillation counting.

-

Normalize the counts to the total protein concentration.

Signaling Pathways and Visualizations

This compound exerts its effects on cardiovascular cells by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Cardiomyocyte Signaling

This compound, as a partial agonist of the A1 adenosine receptor (A1AR), is expected to influence downstream signaling cascades that regulate cardiomyocyte growth and function. Activation of the Gi-coupled A1AR can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can counteract the pro-hypertrophic effects of agents that signal through cAMP-dependent pathways. Furthermore, A1AR activation can modulate the mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of cardiac hypertrophy.

Cardiac Fibroblast Signaling

In cardiac fibroblasts, the anti-fibrotic effects of adenosine receptor agonists are often linked to the modulation of pro-fibrotic signaling pathways, such as that mediated by Transforming Growth Factor-beta (TGF-β). A1AR activation may interfere with TGF-β signaling, which plays a central role in fibroblast-to-myofibroblast differentiation and extracellular matrix deposition.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the in vitro assays described.

Conclusion

The in vitro studies on this compound provide valuable insights into its cellular mechanisms of action within the cardiovascular system. The available data indicate that this compound can attenuate cardiomyocyte hypertrophy and inhibit pro-fibrotic processes in cardiac fibroblasts. These effects are likely mediated through the modulation of A1 adenosine receptor signaling pathways, involving key players such as cAMP and the TGF-β cascade. Further research is warranted to fully elucidate the effects of this compound on endothelial cells and to translate these preclinical findings into effective therapeutic strategies for cardiovascular diseases. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of in vitro knowledge on this compound and providing detailed methodologies for future investigations.

References

Preclinical Animal Models for Neladenoson in Heart Failure Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical animal models utilized in the study of neladenoson for heart failure. This compound is a partial agonist of the adenosine A1 receptor, a mechanism that has shown promise for improving cardiac function. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective partial agonist of the A1 adenosine receptor.[1] Unlike full agonists, partial agonists like this compound are designed to elicit a submaximal receptor response, which may offer a superior therapeutic window by providing cardioprotective effects while mitigating the undesirable side effects associated with full A1 receptor activation, such as significant bradycardia and atrioventricular block.[1] Preclinical data have suggested that partial A1 receptor agonists can improve cardiac function at doses that do not adversely affect heart rate, atrioventricular conduction, or blood pressure, making them a potential new therapeutic avenue for chronic heart failure.

The cardioprotective effects of A1 receptor activation are believed to be mediated through various mechanisms, including improved mitochondrial function, enhanced activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), optimized energy substrate utilization, and reverse ventricular remodeling.[2][3]

Preclinical Animal Models for Heart Failure

A variety of animal models are employed to recapitulate the complex pathophysiology of human heart failure. The choice of model often depends on the specific research question, with rodents being frequently used for initial screening and larger animals, such as canines, providing a closer physiological correlate to human cardiovascular disease.

Commonly used models to induce heart failure for preclinical drug evaluation include:

-

Myocardial Infarction (MI) Models:

-

Coronary Artery Ligation: This surgical procedure involves the permanent or temporary ligation of a coronary artery, typically the left anterior descending (LAD) artery, to induce a myocardial infarction. This leads to a loss of contractile tissue and subsequent adverse remodeling of the ventricle, culminating in heart failure. This model is well-established in both rats and larger animals.

-

Ischemia-Reperfusion (I/R) Injury Models: In this variation, the coronary artery is occluded for a defined period and then reperfused. This mimics the clinical scenario of a heart attack followed by revascularization and allows for the study of reperfusion-induced injury and its contribution to heart failure development.

-

-

Pressure Overload Models:

-

Transverse Aortic Constriction (TAC): A surgical constriction of the aorta is created, leading to a chronic pressure overload on the left ventricle. This initially causes compensatory hypertrophy, which eventually transitions to pathological remodeling, fibrosis, and heart failure.[4] The TAC model is widely used in mice and rats.

-

-

Volume Overload Models: These models, often created by inducing valvular regurgitation, lead to chronic volume overload and subsequent eccentric hypertrophy and heart failure.

-

Pacing-Induced Heart Failure: Rapid ventricular pacing over several weeks in larger animals like dogs can induce a state of heart failure characterized by ventricular dilation and dysfunction.

-

Microembolization-Induced Heart Failure: The repetitive injection of microspheres into the coronary circulation of large animals, such as dogs, creates multiple small infarcts, leading to a progressive decline in cardiac function and the development of chronic heart failure. This model closely mimics the pathophysiology of ischemic cardiomyopathy in humans.

Quantitative Data from Preclinical Studies

While comprehensive, publicly available preclinical data specifically for this compound in whole-animal heart failure models is limited, studies on closely related partial A1 adenosine receptor agonists, such as capadenoson, in established heart failure models provide valuable insights into the expected therapeutic effects. Furthermore, an abstract has reported on the positive effects of this compound on cardiomyocytes from dogs with chronic heart failure.

Canine Model of Microembolization-Induced Heart Failure (Data from Capadenoson Study as a Proxy)

The following table summarizes data from a study of capadenoson in a canine model of chronic heart failure induced by multiple sequential coronary microembolizations. This model results in a stable and reproducible state of heart failure. Given that this compound was developed as an improvement upon capadenoson, these data provide a strong indication of the potential efficacy of this compound.

| Parameter | Baseline | Post-HF Induction (Pre-Treatment) | 12 Weeks Post-Treatment (Control) | 12 Weeks Post-Treatment (Capadenoson) |

| Left Ventricular Ejection Fraction (%) | 64 ± 2 | 28 ± 1 | 25 ± 2 | 38 ± 2 |

| Left Ventricular End-Diastolic Volume (mL) | 64 ± 3 | 95 ± 5 | 108 ± 6 | 96 ± 4 |

| Left Ventricular End-Systolic Volume (mL) | 23 ± 2 | 68 ± 4 | 81 ± 5 | 59 ± 3 |

| Cardiac Output (L/min) | 2.9 ± 0.2 | 2.4 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.2 |

| Plasma Norepinephrine (pg/mL) | 332 ± 17 | 750 ± 80 | 810 ± 95 | 550 ± 70 |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (fmol/mL) | 15 ± 2 | 55 ± 8 | 65 ± 10 | 35 ± 5* |

*p < 0.05 vs. Control

Ex Vivo Study: this compound Effects on Cardiomyocytes from Dogs with Chronic Heart Failure

An abstract from a study investigating the effects of this compound on isolated cardiomyocytes from dogs with microembolization-induced chronic heart failure reported significant improvements in mitochondrial function.

| Parameter | Normal Cardiomyocytes (Control) | Failing Cardiomyocytes (Control) | Failing Cardiomyocytes + this compound (30 nM) |

| Mitochondrial State 3 Respiration (nAtom O/min/mg protein) | ~450 | ~200 | ~350 |

| Maximal Rate of ATP Synthesis (RFU/µg protein) | ~50 | ~20 | ~40 |

| Complex-IV Activity (nAtom O/min/mg protein) | Not Reported | Depressed | Significantly Increased* |

*p < 0.05 vs. Failing Cardiomyocytes (Control)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for inducing heart failure in animal models and for the administration of a therapeutic agent like this compound.

Protocol 1: Induction of Heart Failure in a Canine Model via Coronary Microembolization

-

Animal Model: Adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained with appropriate anesthetics (e.g., isoflurane).

-

Catheterization: A catheter is advanced into the left main coronary artery under fluoroscopic guidance.

-

Microembolization: A suspension of microspheres (e.g., 90 µm diameter) is injected into the coronary artery. The amount of microspheres is titrated to produce a modest decrease in regional myocardial blood flow.

-

Repetitive Embolizations: The microembolization procedure is repeated weekly for several weeks until the desired level of left ventricular dysfunction is achieved (e.g., left ventricular ejection fraction < 35%).

-

Assessment of Heart Failure: Cardiac function is monitored throughout the study period using techniques such as echocardiography and left ventriculography. Neurohormonal activation is assessed by measuring plasma levels of norepinephrine and NT-proBNP.

Protocol 2: Oral Administration of this compound in a Rodent Model

-

Animal Model: Male Wistar rats.

-

Drug Formulation: this compound bialanate, the prodrug of this compound, is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

-

Acclimatization: Animals are acclimated to the experimental conditions and handling for at least one week prior to the study.

-

Dosing: The drug solution is administered once daily via oral gavage using a ball-tipped feeding needle. The volume of administration is adjusted based on the animal's body weight.

-

Control Group: A control group receives the vehicle solution following the same procedure.

-

Monitoring: Animals are monitored daily for any clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pharmacokinetic/Pharmacodynamic Assessments: Blood samples can be collected at various time points after drug administration to determine the pharmacokinetic profile of this compound. Cardiac function can be assessed using echocardiography or invasive hemodynamic measurements at the end of the treatment period.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Partial A1 Adenosine Receptor Agonism

This compound exerts its effects by binding to the A1 adenosine receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it produces a submaximal response compared to the endogenous full agonist, adenosine. This is thought to provide a more favorable safety profile. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Signaling pathway of this compound as a partial A1 adenosine receptor agonist.

Experimental Workflow for Preclinical Evaluation of this compound in a Heart Failure Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical model of heart failure.

Caption: A typical experimental workflow for preclinical heart failure studies.

Conclusion

Preclinical animal models are indispensable for the evaluation of novel therapeutic agents for heart failure. While comprehensive data on this compound in whole-animal heart failure models remains limited in the public domain, the available evidence from ex vivo studies and data from similar partial A1 adenosine receptor agonists strongly suggest a cardioprotective potential. The canine microembolization-induced heart failure model and rodent models of pressure overload or myocardial infarction provide robust platforms for further investigation into the efficacy and mechanisms of action of this compound. The detailed protocols and conceptual frameworks presented in this guide are intended to aid researchers in the design and execution of future preclinical studies in this promising area of cardiovascular drug development.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist this compound bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Role of N6-methyladenosine methylation in transverse aortic constriction-induced cardiac fibrosis: insights from MeRIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

Neladenoson: A Technical Guide to a Partial Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor (A1R) that was developed for the treatment of heart failure. As a partial agonist, it was designed to elicit the beneficial cardioprotective effects of A1R activation while mitigating the adverse effects associated with full agonists, such as significant bradycardia and atrioventricular block.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of the relevant biological pathways. Although clinical trials with this compound bialanate, a prodrug of this compound, did not demonstrate the desired efficacy in patients with chronic heart failure, a comprehensive understanding of its preclinical profile remains valuable for the ongoing development of selective A1R modulators.[3]

Introduction

The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of cardiac function. Its activation by endogenous adenosine in response to metabolic stress or ischemia confers cardioprotection.[4] However, the therapeutic application of full A1R agonists has been hampered by a narrow therapeutic window and significant side effects.[1] Partial agonists like this compound represent a refined therapeutic strategy, aiming to achieve a balanced level of receptor activation sufficient for therapeutic benefit without causing excessive downstream signaling that leads to adverse events. This compound was identified as a potent and selective A1R partial agonist, and its prodrug, this compound bialanate, was advanced into clinical development to improve oral bioavailability.

Mechanism of Action

This compound functions as a partial agonist at the adenosine A1 receptor. This means that it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, adenosine. The partial agonism of this compound is a critical feature, as it is intended to provide a ceiling effect, thereby preventing the over-inhibition of downstream signaling pathways that can lead to adverse cardiovascular effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the human adenosine A1 receptor. The data are compiled from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Ki | Data not available in accessible literature | Human | Radioligand Displacement Assay |

Note: While multiple sources cite the potent and selective binding of this compound, the specific Ki value from the primary publication by Meibom et al. (2017) is not publicly available.

Table 2: Functional Potency and Efficacy of this compound

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | Data not available in accessible literature | Human | cAMP Inhibition Assay | |

| Emax | Partial Agonist | Human | cAMP Inhibition Assay |

Note: this compound is consistently described as a partial agonist, indicating its Emax is significantly lower than that of a full agonist like adenosine. The precise EC50 value is not available in the reviewed literature.

Signaling Pathways

Activation of the adenosine A1 receptor by this compound primarily initiates signaling through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels has numerous downstream effects, including the modulation of protein kinase A (PKA) activity.

Beyond the canonical Gαi-cAMP pathway, A1R activation can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades and also play a role in receptor desensitization and internalization. Some evidence suggests that this compound may act as a biased agonist, preferentially activating certain downstream pathways over others.

Figure 1. Simplified signaling pathway of this compound at the Adenosine A1 Receptor.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competitive Displacement)

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.

Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

-

Cell Lines: HEK293 cells stably expressing the human adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (a high-affinity A1R antagonist).

-

Test Compound: this compound.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold).

-

Equipment: Cell culture supplies, homogenizer, refrigerated centrifuge, filtration apparatus, scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hA1R cells to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer and centrifuge to pellet cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters pre-soaked in polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, thereby determining its potency (EC50) and efficacy (Emax).

Figure 3. Workflow for a cAMP accumulation (inhibition) assay.

Materials:

-

Cell Lines: CHO cells stably expressing the human adenosine A1 receptor.

-

Reagents: Forskolin (an adenylyl cyclase activator), this compound, cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Equipment: Cell culture supplies, 96-well plates, plate reader compatible with the chosen cAMP detection method.

Protocol:

-

Cell Seeding:

-

Seed CHO-hA1R cells into 96-well plates and culture overnight.

-

-

Assay:

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) values from the curve. The Emax relative to a full agonist will define the partial agonist nature of this compound.

-

Conclusion

This compound is a well-characterized partial agonist of the adenosine A1 receptor, designed to harness the therapeutic potential of A1R activation while minimizing the risk of adverse effects. Its preclinical profile demonstrates potent and selective engagement with the A1R, leading to a partial inhibition of the cAMP signaling pathway. Although this compound did not achieve its clinical endpoints in heart failure, the detailed understanding of its pharmacology provides a valuable foundation for the development of future generations of adenosine receptor modulators with improved therapeutic profiles. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular drug discovery and GPCR pharmacology.

References

- 1. This compound Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

- 4. Partial Adenosine A1 Agonist in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Neladenoson (BAY 1067197): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (BAY 1067197) is a selective, orally available partial agonist of the adenosine A1 receptor that was developed for the treatment of chronic heart failure. The rationale for its development was based on the known cardioprotective effects of adenosine, which are primarily mediated through the A1 receptor. As a partial agonist, this compound was designed to provide these therapeutic benefits while avoiding the undesirable side effects associated with full A1 receptor agonists, such as significant bradycardia and atrioventricular block. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for a Partial Adenosine A1 Receptor Agonist in Heart Failure

Adenosine is an endogenous nucleoside that plays a crucial role in cellular metabolism and signaling. In the heart, adenosine A1 receptor activation is known to be cardioprotective, particularly in the context of ischemia and reperfusion injury.[1] Preclinical studies have shown that adenosine A1 receptor agonists can improve mitochondrial function, enhance the activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), and promote favorable energy substrate utilization.[1]

However, the clinical development of full adenosine A1 receptor agonists has been hampered by on-target adverse effects, including severe bradycardia and atrioventricular (AV) block.[2] The development of partial agonists, such as this compound, represented a strategy to achieve a therapeutic window that separates the desired cardioprotective effects from these dose-limiting side effects.[2] this compound was developed as a dipeptide ester prodrug, this compound bialanate, to improve its solubility and oral bioavailability.[3]

Preclinical Development

Representative Preclinical Study: Capadenoson in a Canine Model of Heart Failure

A study on capadenoson, another partial adenosine A1 receptor agonist, in a canine model of microembolization-induced heart failure provides a relevant example of the preclinical evaluation of this drug class.

Experimental Protocol:

-

Animal Model: Heart failure was induced in dogs through serial intracoronary microembolizations until the left ventricular ejection fraction (LVEF) was reduced to approximately 30%.

-

Treatment Groups: Dogs were randomized to receive either oral capadenoson (7.5 mg twice daily) or no treatment (control) for 12 weeks.

-

Efficacy Endpoints: Left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and LVEF were assessed at baseline and after 1 and 12 weeks of therapy. Plasma levels of norepinephrine (NE) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) were also measured.

Quantitative Data:

The following table summarizes the key findings from the study on capadenoson, which are indicative of the therapeutic goals for this compound.

| Parameter | Treatment Group | Baseline | 1 Week | 12 Weeks |

| LVEF (%) | Capadenoson | 27 ± 2 | 36 ± 2 | 39 ± 2 |

| Control | 30 ± 2 | - | 27 ± 1 | |

| LVESV (ml) | Capadenoson | 58 ± 5 | 48 ± 5 | 46 ± 5 |

| Control | 53 ± 3 | - | 61 ± 4 | |

| LVEDV (ml) | Capadenoson | 79 ± 5 | 75 ± 5 | 76 ± 5 |

| Control | 76 ± 3 | - | 84 ± 5 | |

| Plasma NE (pg/ml) | Capadenoson | 386 ± 49 | 268 ± 36 | 245 ± 28 |

| Control | 354 ± 42 | - | 412 ± 51 | |

| Plasma NT-proBNP (fmol/ml) | Capadenoson | 118 ± 15 | 85 ± 12 | 75 ± 10 |

| Control | 110 ± 12 | - | 135 ± 18 |

Data are presented as mean ± SEM.

These results demonstrated that chronic therapy with a partial adenosine A1 receptor agonist could improve left ventricular function and prevent progressive adverse remodeling in a large animal model of heart failure.

Preclinical Workflow

The preclinical development of a compound like this compound typically follows a structured workflow to assess its pharmacological properties and safety profile before advancing to human trials.

Caption: A typical preclinical drug development workflow.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

A key aspect of this compound's pharmacology is its biased agonism. It has been shown to be biased away from calcium influx and the mitogen-activated protein kinase (MAPK) pathway. This biased signaling profile was hypothesized to contribute to its favorable safety profile by minimizing the risk of certain adverse effects associated with broader A1 receptor activation.

References

- 1. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist this compound bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic therapy with a partial adenosine A1-receptor agonist improves left ventricular function and remodeling in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Neladenoson's Molecular Interactions Beyond the A1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson, a partial agonist of the adenosine A1 receptor (A1R), has been investigated for its potential therapeutic effects, primarily in the context of heart failure. While its interaction with the A1R is well-documented, a comprehensive understanding of its off-target activities is crucial for a complete pharmacological profile and for anticipating potential side effects or novel therapeutic applications. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond the A1 receptor, with a focus on its interaction with other adenosine receptor subtypes.

Core Findings: Weak and Biased Agonism at the Adenosine A2B Receptor

Recent pharmacological studies have revealed that this compound's activity is not strictly confined to the A1 receptor. Research indicates that this compound exhibits weak and biased agonism specifically at the adenosine A2B receptor (A2BR).[1] Conversely, it does not show any significant activity at the adenosine A2A (A2AR) or A3 (A3R) receptors.[1] This selective, albeit weak, interaction with the A2BR suggests a nuanced pharmacological profile that extends beyond its primary target.

The biased nature of this compound's agonism at the A2BR implies that it may preferentially activate certain downstream signaling pathways over others, a characteristic that is of growing interest in modern drug development for its potential to fine-tune therapeutic effects and minimize adverse reactions.

Quantitative Analysis of this compound's Activity at Adenosine Receptor Subtypes

To provide a clear comparison of this compound's activity across the adenosine receptor family, the following table summarizes the available quantitative data from functional assays.

| Receptor Subtype | Agonist | pEC50 (M) | Emax (%) | Assay Type | Cell Line | Reference |

| A2B | NECA (full agonist) | 6.6 ± 0.1 | 100 | cAMP accumulation | CHO-hA2BR | Rueda et al., 2021 |

| This compound | 5.7 ± 0.1 | 65 ± 8 | cAMP accumulation | CHO-hA2BR | Rueda et al., 2021 | |

| A2A | CGS21680 (full agonist) | 7.8 ± 0.1 | 100 | cAMP accumulation | CHO-hA2AR | Rueda et al., 2021 |

| This compound | < 5 | N/A | cAMP accumulation | CHO-hA2AR | Rueda et al., 2021 | |

| A3 | NECA (full agonist) | 7.9 ± 0.1 | 100 | cAMP accumulation | CHO-hA3R | Rueda et al., 2021 |

| This compound | < 5 | N/A | cAMP accumulation | CHO-hA3R | Rueda et al., 2021 |

N/A: Not applicable as no significant activity was observed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table, based on the study by Rueda et al. (2021).

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A2A, A2B, or A3 receptors were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 400 µg/mL G418.

cAMP Accumulation Assay

This functional assay was performed to determine the agonist activity of this compound at the A2A, A2B, and A3 adenosine receptors.

-

Cell Seeding: CHO cells expressing the respective human adenosine receptor subtype were seeded into 96-well plates at a density of 25,000 cells per well and incubated overnight.

-

Assay Buffer Preparation: The assay was performed in a stimulation buffer containing Hanks' Balanced Salt Solution (HBSS) and 10 mM HEPES.

-

Compound Preparation: this compound and reference agonists (NECA for A2B and A3, CGS21680 for A2A) were prepared in the stimulation buffer at various concentrations.

-

Incubation: The cell culture medium was removed, and cells were washed with the stimulation buffer. Cells were then incubated with the test compounds in the presence of 1 mM 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Lysis and Detection: Following incubation, the cells were lysed, and the intracellular cAMP levels were determined using a commercially available cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic HTRF kit) according to the manufacturer's instructions.

-

Data Analysis: The concentration-response curves were generated, and pEC50 and Emax values were calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the A2B receptor and the general workflow of the experimental procedures used to characterize this compound's activity.

Conclusion

This technical guide consolidates the current understanding of this compound's molecular targets beyond the adenosine A1 receptor. The key finding is its selective, weak, and biased agonism at the A2B receptor, with no discernible activity at the A2A and A3 subtypes. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in pharmacology and drug development. Further investigation into the physiological and pathological implications of this compound's weak A2B receptor agonism is warranted to fully elucidate its therapeutic potential and potential side-effect profile.

References

Methodological & Application

Application Notes and Protocols for Neladenoson Bialanate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Neladenoson bialanate for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Introduction

This compound bialanate is a prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor (A1R).[1][2] As a prodrug, this compound bialanate was developed to enhance the solubility and oral bioavailability of the active compound, this compound.[2][3] In the realm of in vitro research, accurate preparation of this compound is paramount for reliable pharmacological studies. These notes offer comprehensive guidance on its solubility and preparation for cell-based and biochemical assays.

Physicochemical Properties and Solubility Data

While specific quantitative solubility data for this compound bialanate in common laboratory solvents is not widely published, its high LogP value of 5.45 suggests poor aqueous solubility. Empirical testing is recommended to determine the maximum solubility in your specific assay buffer. However, based on data for structurally related compounds and general laboratory practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Solubility and Storage Recommendations

| Parameter | Recommendation | Source/Rationale |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), ≥99.7% purity | Common solvent for poorly water-soluble compounds; inferred from related compounds. |

| Aqueous Solubility | Poor (predicted) | LogP of 5.45 indicates high lipophilicity.[4] |

| Stock Solution Storage | -20°C or -80°C in tightly sealed, desiccated vials | Standard practice to prevent degradation and evaporation. |

| Working Solution Storage | Prepare fresh for each experiment; avoid repeated freeze-thaw cycles | Ensures compound integrity and accurate concentrations. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound bialanate in DMSO. This concentration is a common starting point for serial dilutions in most in vitro assays.

Materials:

-

This compound bialanate (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: The molecular weight of this compound bialanate is 716.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 716.27 g/mol * 1000 mg/g * 1 mL = 7.16 mg

-

-

Weigh the compound: Carefully weigh out 7.16 mg of this compound bialanate powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.

-

Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound bialanate stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or 96-well plates

-

Calibrated micropipettes

Procedure:

-

Determine the final desired concentrations: Decide on the range of this compound bialanate concentrations you wish to test in your assay (e.g., 0.1 nM to 10 µM).

-

Intermediate Dilution (optional but recommended): To minimize pipetting errors, it is advisable to first prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution (with 1% DMSO):

-

Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium.

-

-

Serial Dilutions: Perform serial dilutions from your highest working concentration. For example, to prepare a dilution series in a 96-well plate:

-

Add 100 µL of cell culture medium to wells A2 through A12.

-

Add 200 µL of your highest desired concentration (e.g., prepared from the intermediate stock) to well A1.

-

Transfer 100 µL from well A1 to well A2, mix thoroughly by pipetting up and down.

-

Continue this 1:2 serial dilution across the plate to well A10.

-

Well A11 can serve as a vehicle control (containing the same final concentration of DMSO as the treated wells).

-

Well A12 can serve as a negative control (medium only).

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5%, and ideally below 0.1%, to prevent solvent toxicity. Remember to include a vehicle control with the same final DMSO concentration in your experimental design.

Visualization of Key Processes

Adenosine A1 Receptor Signaling Pathway

This compound is a partial agonist of the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates the key steps for preparing this compound bialanate for a typical cell-based in vitro experiment.

Caption: Workflow for this compound Bialanate Preparation.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective use of this compound bialanate in in vitro research. By following these recommendations for solubilization, storage, and preparation of working solutions, researchers can enhance the reliability and reproducibility of their experimental outcomes. Always refer to your specific cell line and assay requirements to optimize these protocols as needed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound dalanate | CAS#:1239309-58-0 | Chemsrc [chemsrc.com]

Application Notes and Protocols for Assessing Neladenoson Efficacy in a Rat Model of Myocardial Ischemia-Rereperfusion Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neladenoson is a partial and selective agonist of the adenosine A1 receptor (A1R) that has shown cardioprotective effects in preclinical rodent models.[1][2] Activation of the myocardial A1R is known to inhibit pathologies associated with ischemia and reperfusion injury.[2][3] As a partial agonist, this compound is designed to provide these therapeutic benefits while minimizing the undesirable effects associated with full A1R agonists, such as significant bradycardia and atrioventricular blocks.[4]

These application notes provide a detailed experimental protocol for assessing the efficacy of this compound in a rat model of myocardial ischemia-reperfusion (I/R) injury. The protocol outlines the surgical procedure for inducing I/R injury, the administration of this compound, and the subsequent analysis of cardiac function and tissue damage.

Key Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. Acclimatize animals for at least one week before experimental procedures. All procedures must be approved by the institution's Animal Care and Use Committee.

Myocardial Ischemia-Reperfusion (I/R) Surgical Protocol

This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce regional myocardial ischemia.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg i.p.).

-

Ventilation: Intubate the trachea and connect the animal to a rodent ventilator.

-

Surgical Preparation: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Carefully pass a 5-0 silk suture under the LAD coronary artery. To induce ischemia, tighten the suture to occlude the artery. Successful occlusion is confirmed by the observation of myocardial blanching.

-

Ischemia and Reperfusion: Maintain the occlusion for a period of 30-60 minutes. To initiate reperfusion, release the ligature.

-

Sham Control: Sham-operated control animals should undergo the same surgical procedure without the LAD ligation.

This compound Administration

This compound bialanate hydrochloride is a prodrug with improved solubility and oral bioavailability. The active moiety is this compound.

-

Route of Administration: Intravenous (i.v.) or oral (p.o.) administration can be employed.

-

Dosage: A dose-response study is recommended to determine the optimal effective dose. Based on preclinical studies of other adenosine agonists, a starting point for intravenous administration could be in the range of 0.05 to 1 mg/kg.

-

Timing of Administration: this compound can be administered either prior to the onset of ischemia (pre-treatment) or at the time of reperfusion.

Assessment of Cardioprotective Efficacy

-

Continuously monitor heart rate and blood pressure throughout the experiment via cannulation of the carotid artery.

-

Procedure: At the end of the reperfusion period (e.g., 24 hours), excise the heart. Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-